D-3263 is a synthetic compound that has garnered attention for its potential applications in treating various medical conditions, particularly advanced prostate cancer and benign prostatic hyperplasia. It functions as an agonist of the transient receptor potential melastatin member 8, a receptor implicated in various physiological processes, including pain sensation and thermoregulation. D-3263 has entered phase I clinical trials, indicating its potential therapeutic utility in oncology .
D-3263 is classified as a β-lactam derivative, a structural class known for its antibacterial properties. The compound is synthesized from amino acid-derived precursors through a series of chemical reactions, including Mitsunobu reactions and cyclization processes. Its chemical structure allows it to interact with specific biological targets, making it a subject of interest in pharmacological research .
The synthesis of D-3263 involves a multi-step process that begins with N-nosyl derivatives of phenylalanine or alanine. The synthesis can be summarized as follows:
This synthetic route has demonstrated moderate to good yields for various derivatives, showcasing the versatility and efficiency of the approach.
D-3263 possesses a complex molecular structure characterized by its β-lactam ring, which is integral to its biological activity. The compound's structural data includes:
The stereochemistry of D-3263 plays a crucial role in its pharmacological activity, influencing its binding affinity and selectivity towards receptors .
D-3263 participates in several chemical reactions that are critical for its function:
D-3263 exerts its effects through multiple mechanisms:
D-3263 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for storage and application in laboratory settings .
D-3263 has several promising applications:
D-3263 hydrochloride possesses the systematic chemical name 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride. Its molecular formula is C₂₁H₃₂ClN₃O₃, yielding a molecular weight of 409.95 g/mol. The compound is identified by the CAS Registry Number 1008763-54-9 and the PubChem CID 44137358 [4] [5] [8].
The structure integrates a benzimidazolone core linked to a chiral substituted cyclohexanecarbonyl group. Key structural features include:
Table 1: Key Chemical Properties of D-3263 Hydrochloride
Property | Value |
---|---|
Systematic Name | 3-(2-Aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride |
Molecular Formula | C₂₁H₃₂ClN₃O₃ |
Molecular Weight | 409.95 g/mol |
CAS Number | 1008763-54-9 |
PubChem CID | 44137358 |
Appearance | White to off-white solid |
Solubility (DMSO) | Up to 140 mg/mL (341.51 mM) |
Storage Conditions | -20°C for long-term stability |
The compound exhibits good solubility in dimethyl sulfoxide (DMSO) (up to 140 mg/mL or 341.51 mM), facilitating its use in in vitro assays. It is typically supplied as a lyophilized powder or solid and requires storage at -20°C for long-term stability, though it remains stable at room temperature for several weeks [1] [4] [8].
D-3263 hydrochloride is classified pharmacologically as a potent and selective agonist of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. TRPM8 is a non-selective, calcium-permeable cation channel primarily activated by cold temperatures (< 28°C) and cooling compounds like menthol and icilin [4] [5] [6].
Mechanism of Action:Upon binding, D-3263 induces conformational changes in the TRPM8 channel, leading to channel opening and subsequent influx of extracellular Ca²⁺ and Na⁺ ions. This results in a rapid increase in intracellular calcium concentration ([Ca²⁺]ᵢ), detectable via calcium-sensitive fluorescent dyes (e.g., Calcium-5). The compound demonstrates high potency, with a reported EC₅₀ of 75 nM for activating human TRPM8 channels in cellular assays [4] [8].
Functional Consequences of TRPM8 Activation:
Table 2: Key Pharmacological Profile of D-3263 Hydrochloride
Pharmacological Parameter | Value/Characteristic |
---|---|
Primary Target | TRPM8 Ion Channel |
Classification | Agonist |
EC₅₀ (Human TRPM8) | 75 nM |
Key Mechanism | Ca²⁺ and Na⁺ influx leading to [Ca²⁺]ᵢ overload |
Functional Outcomes | - Disruption of Ca²⁺/Na⁺ homeostasis - Induction of tumor cell apoptosis - Potential reduction of DHT levels |
Selectivity | High selectivity for TRPM8 over other TRP channels |
The high potency and selectivity of D-3263 for TRPM8 underpin its utility as a research tool for probing channel physiology and its therapeutic potential in TRPM8-expressing cancers [1] [4] [6].
The development of D-3263 hydrochloride arose from targeted medicinal chemistry efforts to create orally bioavailable, metabolically stable TRPM8 agonists with potential therapeutic applications, moving beyond naturally occurring cooling compounds like menthol. Key milestones include its synthesis and characterization around 2010, supported by published structure-activity relationship (SAR) studies optimizing the benzimidazolone scaffold for TRPM8 potency and selectivity. Early preclinical data demonstrated its efficacy in prostate cancer models, leading to its advancement into Phase 1 clinical trials for prostate cancer, although detailed results from these trials remain limited in the public domain [4] [5] [8].
While specific patents covering D-3263 hydrochloride (CAS: 1008763-54-9) are not detailed in the provided search results, its development and potential therapeutic applications exist within a complex and evolving patent landscape concerning TRPM8 modulators. Key considerations in this landscape include:
The patentability of inventions related to complex biological targets like TRPM8 also faces challenges concerning subject matter eligibility (§ 101). Strategies must emphasize the technical, man-made nature of the compound, its specific formulation, or its defined therapeutic application, distinguishing it from natural phenomena or abstract ideas [3] [10].
Research on D-3263 hydrochloride is predominantly centered on oncology, with emerging theoretical exploration in anti-infective contexts.
TRPM8 is significantly overexpressed in early and intermediate stages of prostate cancer (PCa), making it a compelling therapeutic target. D-3263's efficacy stems from its ability to selectively activate TRPM8 in malignant cells, inducing cytotoxic effects via calcium overload:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9